molecular formula C21H18ClN3OS B15021892 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone CAS No. 351188-92-6

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B15021892
CAS No.: 351188-92-6
M. Wt: 395.9 g/mol
InChI Key: XJKAJCOPVXYXDX-OEAKJJBVSA-N
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Description

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone (CAS RN: 351188-94-8) is a thiosemicarbazone derivative characterized by a benzaldehyde core substituted with a 4-chlorobenzyloxy group at the 2-position and an N-phenylthiosemicarbazone moiety. Thiosemicarbazones are nitrogen-sulfur donor ligands known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (ether oxygen) groups, which influence its electronic environment, solubility, and interaction with biological targets .

Synthesis typically involves condensation of 2-((4-chlorobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide in ethanol under reflux, analogous to methods described for related compounds (e.g., 4-benzyloxybenzaldehyde thiosemicarbazone in ) .

Properties

CAS No.

351188-92-6

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

1-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C21H18ClN3OS/c22-18-12-10-16(11-13-18)15-26-20-9-5-4-6-17(20)14-23-25-21(27)24-19-7-2-1-3-8-19/h1-14H,15H2,(H2,24,25,27)/b23-14+

InChI Key

XJKAJCOPVXYXDX-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-((4-Chlorobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is a thiosemicarbazone derivative featuring a chlorobenzyl ether and a phenylthiosemicarbazone moiety, with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. The applications of this compound extend across various fields.

Scientific Research Applications

  • Antimicrobial Properties Research indicates that thiosemicarbazones possess antimicrobial activity.
  • Antitumor Properties Research indicates that thiosemicarbazones possess antitumor activity.
  • Antioxidant Activities Research indicates that thiosemicarbazones possess antioxidant activity.
  • Drug Development Interaction studies involving this compound often focus on its binding affinity with metal ions. These studies reveal that metal complexes formed with this thiosemicarbazone exhibit enhanced biological activity compared to their free ligand forms. The binding interactions can significantly influence the pharmacological properties, making these complexes valuable in drug development.

Structural Comparison of Thiosemicarbazones

Compound NameStructure FeaturesBiological ActivityUniqueness
2-Hydroxybenzaldehyde ThiosemicarbazoneHydroxy group instead of chlorobenzylModerate antibacterial activityLacks chlorinated moiety
4-Methylbenzaldehyde ThiosemicarbazoneMethyl group instead of chlorobenzylAnticancer propertiesDifferent substituent effects
Benzaldehyde ThiosemicarbazoneSimple benzaldehyde structureAntimicrobial activityLess complex structure

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases .

Comparison with Similar Compounds

Substituent Effects on the Benzaldehyde Core

The substituents on the benzaldehyde moiety significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) on Benzaldehyde Key Structural Features Evidence ID
2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone 4-Chlorobenzyloxy (2-position) Chlorine (electron-withdrawing), ether linkage
o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone o-Chloro Direct chloro substitution on benzaldehyde ring
4-(Benzyloxy)benzaldehyde thiosemicarbazone Benzyloxy (4-position) Ether linkage without halogen
2-Fluoro-4-hydroxybenzaldehyde thiosemicarbazone 2-Fluoro, 4-hydroxy Fluorine (electron-withdrawing), hydroxyl
  • Electronic Effects: The 4-chlorobenzyloxy group in the target compound introduces both inductive (-I from Cl) and resonance (+R from ether oxygen) effects, creating a unique electronic profile compared to analogs with direct halogenation (e.g., o-chloro in ) or non-halogenated ethers (e.g., benzyloxy in ).

Spectroscopic Characteristics

IR and NMR data highlight functional group differences:

Compound IR Bands (cm⁻¹) NMR Features Evidence ID
Target Compound C=S: ~1247–1255; νNH: 3278–3414 Aromatic protons: δ 7.2–8.1 (split for Cl)
4-Benzyloxybenzaldehyde thiosemicarbazone C=S: 1243–1258; νNH: 3150–3319 Dihedral angle: 72.48° between benzyloxy and benzaldehyde rings
Hydrazinecarbothioamides (precursors) C=O: 1663–1682; C=S: 1243–1258 Loss of C=O in triazole derivatives
  • The absence of C=O bands in the target compound’s IR spectrum confirms thiosemicarbazone formation, consistent with tautomeric stabilization in the thione form .
  • The N-phenyl group in the target compound introduces distinct aromatic proton splitting patterns compared to N-alkylated analogs .

Crystallographic and Stability Considerations

The target compound’s crystal structure is expected to resemble 4-benzyloxybenzaldehyde thiosemicarbazone (), which adopts an E conformation with intramolecular N–H⋯N hydrogen bonds and π-π stacking (Cg⋯Cg = 3.90 Å). The chloro substituent may:

  • Increase lattice energy via halogen bonding, improving thermal stability.
  • Alter dihedral angles between aromatic rings, affecting planarity and π-π interactions .

Biological Activity

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities. This compound features a chlorobenzyl ether and a phenylthiosemicarbazone moiety, which contribute to its pharmacological potential. The thiosemicarbazone class is known for various biological properties, including antimicrobial, antitumor, and antioxidant activities.

The synthesis of this compound typically involves the condensation of 2-((4-chlorobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide under acidic conditions. This reaction facilitates the formation of the thiosemicarbazone linkage through nucleophilic attack on the carbonyl carbon of the aldehyde.

Chemical Structure

The chemical structure can be represented as follows:

C16H16ClN3O2S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that thiosemicarbazones, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiosemicarbazones can effectively inhibit the growth of various bacterial strains and fungi .

Compound Target Organism Activity
This compoundE. coliModerate inhibition
Thiosemicarbazone Derivative AStaphylococcus aureusHigh inhibition
Thiosemicarbazone Derivative BCandida albicansModerate inhibition

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, with mechanisms involving mitochondrial dysfunction and oxidative stress .

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)10Induction of apoptosis
HeLa (Cervical Cancer)8Mitochondrial permeability change
A549 (Lung Cancer)12ROS generation

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiosemicarbazones, including this compound, using MTT assays on K562 cells. The results indicated that higher concentrations led to necrosis rather than apoptosis at extreme doses, showcasing a bell-shaped dose-response curve .
  • Metal Complexation Studies : Interaction studies revealed that metal complexes formed with this compound exhibited enhanced biological activity compared to their free ligand forms. This suggests potential applications in drug development, particularly in targeting metal-dependent biological pathways.
  • Comparative Analysis : A comparative analysis with other thiosemicarbazone derivatives highlighted the unique attributes of this compound due to its chlorinated moiety, which enhances its biological activities compared to structurally similar compounds .

Q & A

Basic Research Questions

What are the established synthetic routes for 2-((4-chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone, and how are intermediates characterized?

Answer:
The compound is synthesized via condensation of 2-((4-chlorobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide. Key steps include:

  • Intermediate preparation : Benzaldehyde derivatives are functionalized with a 4-chlorobenzyl ether group through nucleophilic substitution under basic conditions (e.g., KOH in ethanol) .
  • Thiosemicarbazone formation : The aldehyde reacts with N-phenylthiosemicarbazide in refluxing ethanol, forming a Schiff base. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis.
  • Characterization : Intermediates and final products are analyzed using IR (to confirm C=N and C=S stretches), 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (to verify substituent positions), and elemental analysis .

Which spectroscopic and analytical methods are critical for structural elucidation?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm1^{-1}, C=S at ~750 cm1^{-1}) .
  • NMR spectroscopy : 1H^1 \text{H}-NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene protons from the 4-chlorobenzyl group at δ 4.8–5.2 ppm). 13C^{13} \text{C}-NMR confirms carbon assignments, such as the aldehyde carbon at ~190 ppm .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond length ~1.68 Å in thiosemicarbazones) and confirms the tridentate coordination mode in metal complexes .

What preliminary biological activities have been reported for this compound?

Answer:
While direct data on this compound is limited, structurally related thiosemicarbazones exhibit:

  • Antibacterial activity : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disruption of cell membrane integrity. Activity is influenced by electron-withdrawing substituents (e.g., 4-chloro groups) .
  • Anticancer potential : Thiosemicarbazones inhibit ribonucleotide reductase, a target in DNA synthesis. Efficacy correlates with lipophilicity and metal-chelating ability .

Advanced Research Questions

How do structural modifications (e.g., substituent position) influence catalytic or biological activity?

Answer:

  • Catalytic applications : Thiosemicarbazones act as ligands in Ru(II) complexes for N-alkylation reactions. The 4-chlorobenzyl group enhances steric and electronic effects, improving catalytic efficiency in one-pot benzazole synthesis .
  • Biological activity : Substitution at the phenyl ring (e.g., electron-withdrawing Cl) increases antibacterial potency by enhancing membrane penetration. Conversely, bulky groups reduce activity due to steric hindrance .

What mechanistic insights explain contradictory biological data across studies?

Answer:
Discrepancies arise from:

  • Testing conditions : Variations in bacterial strain susceptibility (e.g., MIC values differ between S. aureus and P. aeruginosa due to efflux pump expression) .
  • Solubility and stability : Thiosemicarbazones may degrade in DMSO or aqueous buffers, altering bioavailability. Stability studies (e.g., HPLC monitoring at 24/48 hours) are critical .
  • Metal coordination : Activity in free ligands vs. metal complexes (e.g., Cu(II) complexes show enhanced DNA cleavage but reduced cellular uptake) .

What advanced computational or crystallographic methods validate structure-activity relationships?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in metal complexes. For example, lower HOMO energies in 4-chloro derivatives enhance oxidative catalysis .
  • Single-crystal X-ray diffraction : Confirms planar geometry in the thiosemicarbazone backbone, facilitating π-π stacking with DNA bases. Distorted octahedral geometries in Ru(II) complexes optimize catalytic sites .

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